molecular formula C17H18FN3O3 B5322920 N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide

N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide

Cat. No. B5322920
M. Wt: 331.34 g/mol
InChI Key: IWJLTFJNXUVWFM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide, commonly known as AFN-1252, is a novel antibacterial agent that has gained significant attention in recent years. It belongs to the class of FabI inhibitors, which are known to inhibit the bacterial fatty acid biosynthesis pathway. AFN-1252 has shown promising results in preclinical studies and has the potential to be used as an alternative to currently available antibiotics.

Mechanism of Action

AFN-1252 exerts its antibacterial activity by inhibiting the activity of FabI, which is an essential enzyme in the bacterial fatty acid biosynthesis pathway. This pathway is critical for the synthesis of cell membranes in bacteria, and inhibition of FabI results in the disruption of bacterial membrane integrity, leading to cell death.
Biochemical and physiological effects:
AFN-1252 has been shown to have minimal toxicity in vitro and in vivo studies. It has a low potential for drug-drug interactions and does not affect the human cytochrome P450 system. AFN-1252 has also been shown to have a low propensity for the development of resistance, which is a major concern with currently available antibiotics.

Advantages and Limitations for Lab Experiments

AFN-1252 has several advantages for use in laboratory experiments. It has a broad spectrum of activity against various bacterial strains and has a low potential for toxicity and drug-drug interactions. However, one limitation is that AFN-1252 is not effective against Gram-negative bacteria, which limits its potential use in certain applications.

Future Directions

There are several future directions for research on AFN-1252. One area of focus is the development of combination therapies that can enhance the antibacterial activity of AFN-1252 against Gram-positive bacteria. Another area of interest is the evaluation of the potential use of AFN-1252 in the treatment of chronic infections, such as osteomyelitis and endocarditis. Additionally, further studies are needed to understand the mechanism of resistance to AFN-1252 and to develop strategies to overcome this resistance.

Synthesis Methods

AFN-1252 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis starts with the reaction of 2-fluoropyridine-3-carboxylic acid with 2-bromoanisole to form 2-(2-fluorophenoxy)pyridine-3-carboxylic acid. This intermediate is then reacted with N-Boc-L-alanine to form N-Boc-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide. The final step involves the removal of the Boc group to obtain AFN-1252.

Scientific Research Applications

AFN-1252 has been extensively studied for its antibacterial activity against various bacterial strains. It has been shown to be highly effective against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), which is a major cause of hospital-acquired infections. AFN-1252 has also shown activity against other Gram-positive bacteria, such as Streptococcus pneumoniae and Enterococcus faecalis.

properties

IUPAC Name

(2S)-2-acetamido-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-11(21-12(2)22)16(23)20-10-13-6-5-9-19-17(13)24-15-8-4-3-7-14(15)18/h3-9,11H,10H2,1-2H3,(H,20,23)(H,21,22)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJLTFJNXUVWFM-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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